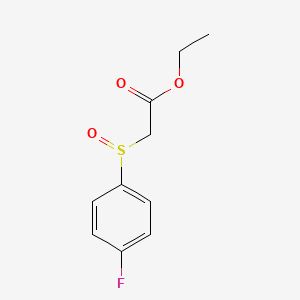

Ethyl 2-(4-fluorophenylsulfinyl)acetate

Description

Ethyl 2-(4-fluorophenylsulfinyl)acetate is an organic compound with the molecular formula C10H11FO3S It is a derivative of phenylsulfinyl acetate, where a fluorine atom is substituted at the para position of the phenyl ring

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)sulfinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3S/c1-2-14-10(12)7-15(13)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPRWAOHLCXTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-fluorophenylsulfinyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with 4-fluorophenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the desired product.

Another method involves the oxidation of ethyl 2-(4-fluorophenylthio)acetate using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This reaction converts the thioether group to a sulfoxide, yielding ethyl 2-(4-fluorophenylsulfinyl)acetate.

Industrial Production Methods

Industrial production of ethyl 2-(4-fluorophenylsulfinyl)acetate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenylsulfinyl)acetate undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or peracids.

Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Triethylamine, various nucleophiles (amines, alcohols).

Major Products Formed

Oxidation: Ethyl 2-(4-fluorophenylsulfonyl)acetate.

Reduction: Ethyl 2-(4-fluorophenylthio)acetate.

Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Ethyl 2-(4-fluorophenylsulfinyl)acetate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: The compound can be used to study the effects of fluorinated sulfoxides on biological systems, including their interactions with proteins and nucleic acids.

Industrial Applications: It may be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenylsulfinyl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-(4-fluorophenylsulfinyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-chlorophenylsulfinyl)acetate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in ethyl 2-(4-fluorophenylsulfinyl)acetate may confer different electronic properties and reactivity.

Ethyl 2-(4-methylphenylsulfinyl)acetate: Contains a methyl group instead of fluorine. The methyl group is less electronegative than fluorine, leading to different chemical behavior.

Ethyl 2-(4-nitrophenylsulfinyl)acetate: Contains a nitro group, which is electron-withdrawing and can significantly alter the compound’s reactivity compared to the fluorine-substituted analog.

Ethyl 2-(4-fluorophenylsulfinyl)acetate is unique due to the presence of the fluorine atom, which can influence its chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(4-fluorophenylsulfinyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(4-fluorophenylsulfinyl)acetate features a sulfinyl group attached to an ethyl acetate moiety, with a fluorinated phenyl group. The general structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which include antimicrobial and anticancer properties.

Synthesis

The synthesis of Ethyl 2-(4-fluorophenylsulfinyl)acetate typically involves the reaction of ethyl acetate with 4-fluorobenzenesulfinic acid. This reaction can be optimized through various conditions to enhance yield and purity.

Antimicrobial Activity

Ethyl 2-(4-fluorophenylsulfinyl)acetate has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL. The results are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that Ethyl 2-(4-fluorophenylsulfinyl)acetate possesses significant cytotoxic effects against various cancer cell lines. The compound was tested on human prostate (DU145) and leukemic (K562) cancer cells, showing IC50 values as low as 10 μM, indicating potent anticancer activity.

The mechanism by which Ethyl 2-(4-fluorophenylsulfinyl)acetate exerts its anticancer effects appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells. This is supported by studies showing increased caspase-3 activity and tubulin depolymerization upon treatment with the compound.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on mice xenograft models indicated that treatment with Ethyl 2-(4-fluorophenylsulfinyl)acetate resulted in a significant reduction in tumor volume compared to control groups. This study highlights the potential for further development of this compound as an anticancer therapeutic agent.

- Clinical Relevance : In a clinical setting, the compound's ability to penetrate the blood-brain barrier was assessed, suggesting its potential utility in treating brain tumors. The pharmacokinetic profile revealed favorable absorption and distribution characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.